Brevinin-2-RN2 is an antimicrobial peptide belonging to the Brevinin family, which is primarily derived from the skin secretions of certain frog species. These peptides have garnered attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Brevinin-2-RN2 specifically exhibits significant potential in therapeutic applications due to its ability to combat bacterial infections and modulate inflammatory responses.
Brevinin-2-RN2 is isolated from the skin of the frog Rana ridibunda. This species is known for producing a variety of antimicrobial peptides that serve as a defense mechanism against pathogens. The classification of Brevinin-2-RN2 falls under the category of antimicrobial peptides, which are small, naturally occurring proteins that play a crucial role in the innate immune response of many organisms.
The synthesis of Brevinin-2-RN2 can be achieved through several methods, including:
The assembly PCR method utilizes a combination of primers designed to flank the target sequence, allowing for efficient amplification and subsequent cloning into expression vectors. The use of Escherichia coli as an expression system is advantageous due to its well-characterized genetics and ability to produce significant amounts of recombinant proteins.
Brevinin-2-RN2 exhibits a characteristic structure typical of antimicrobial peptides, often comprising a series of hydrophobic and charged amino acids that contribute to its membrane-disrupting activity. The three-dimensional structure can be predicted using computational tools such as trRosetta and visualized with molecular modeling software like PyMOL.
The molecular mass and theoretical isoelectric point can be calculated using bioinformatics tools such as ProtParam, providing insights into the peptide's stability and solubility characteristics.
Brevinin-2-RN2 participates in various biochemical interactions, primarily with microbial membranes. The mechanism involves:
The effectiveness of Brevinin-2-RN2 against specific pathogens can be quantitatively assessed using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration required to inhibit bacterial growth.
The mechanism by which Brevinin-2-RN2 exerts its antimicrobial effects involves several steps:
Data from studies indicate that Brevinin-2-RN2 shows potent activity against various bacterial strains, including resistant strains, highlighting its therapeutic potential.
Brevinin-2-RN2 is typically characterized by:
The chemical properties include:
Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure under different conditions.
Brevinin-2-RN2 has several scientific applications:
Brevinin-2-RN2 was first identified in the skin secretions of the frog Rana nigrovittata (black-spotted frog), a species inhabiting Southeast Asia. This amphibian employs skin-derived antimicrobial peptides (AMPs) as a primary defense mechanism against pathogens in its aquatic and terrestrial environments. The peptide was isolated through chromatographic separation of electrically stimulated skin secretions, followed by Edman degradation for sequence determination [2] [6]. Rana nigrovittata belongs to the Ranidae family, whose members have evolved a diverse arsenal of AMPs, with the Brevinin-2 family being particularly prominent due to its broad-spectrum antimicrobial properties. The ecological pressure of microbial-rich habitats likely drove the evolutionary selection for such peptides in this species [1] [4].
Brevinin-2-RN2 exhibits significant structural divergence from both its paralog Brevinin-2-RN1 and other Brevinin-2 family members. The primary sequences of key variants are compared below:
Table 1: Comparative Primary Structures of Brevinin-2 Peptides
Peptide | Source Species | Amino Acid Sequence | Length | Reference |
---|---|---|---|---|
Brevinin-2-RN2 | Rana nigrovittata | GAFGNFLKGVAKKAGLKILSIAQCKLFGTC | 30 aa | [2] |
Brevinin-2-RN1 | Rana nigrovittata | GAFGNFLKGVAKKAGLKILSIAQCKLSGTC | 30 aa | [2] |
Brevinin-2GUb | Hylarana guentheri | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | 31 aa | [3] |
Brevinin-2GHk | Sylvirana guentheri | GFSSLFKAGAKYLLKQVGKAGAQQLACKAANNC | 33 aa | [4] |
Brevinin-2Eg | Rana esculenta | GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC | 33 aa | [6] |
Brevinin-2-RN2 shares only 40–60% sequence identity with other Brevinin-2 peptides. The most conserved region resides in the N-terminal domain (residues 1–20: GAFGNFLKGVAKKAGLKILS), which maintains amphipathicity and cationic character essential for membrane interactions. In contrast, the C-terminal region shows higher variability, particularly in the "Rana box" domain. Both RN1 and RN2 are notably shorter (30 residues) than typical Brevinin-2 peptides (33–34 residues), suggesting a unique evolutionary trajectory in Rana nigrovittata [2] [10].
Brevinin-2-RN2 (GAFGNFLKGVAKKAGLKILSIAQCKLFGTC) displays several distinctive structural characteristics:
cDNA cloning from Rana nigrovittata skin libraries revealed five distinct precursors encoding Brevinin-2-RN2 (GenBank: EU136465-9). The translated prepropeptide follows a conserved architectural template:
The precursor spans 72 amino acids, consistent with other Brevinin-2 family members. Hypervariability in the mature peptide-coding region contrasts with strong conservation in the signal and spacer domains, suggesting that gene duplication and positive selection drive functional diversification of the antimicrobial domain [1] [4].
Table 2: Key Physicochemical Properties of Brevinin-2-RN2
Property | Value | Functional Implication |
---|---|---|
Molecular Mass | ~3.4 kDa | Optimal for membrane penetration |
Net Charge (pH 7) | +5 | Electrostatic attraction to microbial membranes |
Hydrophobic Residues (%) | 40% | Facilitates hydrophobic membrane interactions |
Disulfide Bonds | 1 (Cys²²-Cys²⁸) | Stabilizes C-terminal "Rana box" structure |
Isoelectric Point (pI) | ~9.5 | Cationic at physiological pH |
Structural Fold | Amphipathic α-helix | Membrane disruption capability |
Concluding Remarks
Brevinin-2-RN2 exemplifies the structural and functional diversity within the Brevinin-2 family. Its discovery in Rana nigrovittata expands our understanding of how sequence variations—particularly the shortened architecture and unique Rana box modifications—influence biological activity. Future research should explore structure-activity relationships through rational design of analogs, leveraging insights from gene architecture and physicochemical properties to optimize therapeutic potential.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: